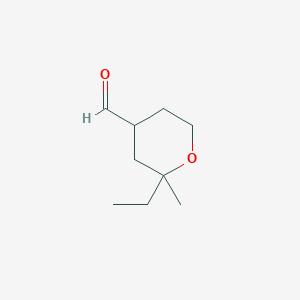

2-Ethyl-2-methyloxane-4-carbaldehyde

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a broad and dynamic field of study, with a continuous demand for innovative synthetic methodologies. mdpi.comresearchgate.netmdpi.com The development of new routes to previously inaccessible or challenging heterocyclic scaffolds is a primary objective for many research groups. orientjchem.org The synthesis of novel heterocyclic aldehydes, in particular, is of interest due to the versatility of the aldehyde functional group, which can be readily transformed into a wide array of other functionalities. researchgate.net Research in this area often focuses on achieving high levels of regio- and stereoselectivity, which is crucial for the synthesis of complex target molecules. uva.es

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a common motif in numerous natural products and biologically active compounds. nih.govnih.gov Consequently, the development of efficient methods for the construction of substituted oxane rings is an active area of research. researchgate.netmdpi.com Strategies such as the Prins cyclization, acid-catalyzed cyclization of homoallylic alcohols, and various metal-catalyzed processes have been employed to synthesize these structures. nih.govresearchgate.netorganic-chemistry.org The synthesis of a molecule like 2-Ethyl-2-methyloxane-4-carbaldehyde would likely leverage and contribute to these ongoing efforts in synthetic methodology.

Significance of Substituted Oxane Scaffolds as Chiral Intermediates

Chirality plays a pivotal role in the biological activity of molecules, with different enantiomers of a compound often exhibiting distinct pharmacological profiles. mdpi.comrsc.org This has led to a significant emphasis on asymmetric synthesis, the goal of which is to produce a single enantiomer of a chiral molecule. insuf.orgnih.gov Chiral intermediates are fundamental building blocks in this endeavor, providing a stereochemically defined starting point for the synthesis of complex chiral targets. nbinno.comnbinno.comankara.edu.tr

Substituted oxane scaffolds are particularly valuable as chiral intermediates. Their rigid ring structure can provide a predictable conformational bias, which can be exploited to control the stereochemical outcome of subsequent reactions. nih.gov Furthermore, the presence of multiple substitution points on the oxane ring allows for the introduction of various functional groups in a well-defined spatial arrangement. acs.org These chiral oxane intermediates have been utilized in the total synthesis of a wide range of natural products, demonstrating their versatility and importance in organic synthesis. researchgate.netnih.gov The stereocenters present in this compound, particularly at the C2 and C4 positions, make it a potentially valuable chiral building block for the synthesis of more complex molecules.

Overview of Research Scope and Objectives Pertaining to this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the objectives for synthesizing such a compound can be inferred from broader trends in organic chemistry. The primary research scope would likely encompass the development of a novel and efficient stereoselective synthesis of this specific trisubstituted oxane.

Key research objectives would likely include:

Development of a Stereoselective Synthetic Route: A major goal would be to establish a synthetic pathway that allows for the controlled formation of the desired stereoisomers of this compound. This could involve asymmetric catalysis or the use of chiral starting materials from the chiral pool. wikipedia.orgyoutube.comuvic.ca

Exploration of Synthetic Methodologies: The synthesis would provide a platform to explore and potentially expand the utility of known reactions for oxane formation, such as the Prins cyclization or intramolecular hydroalkoxylation, on a previously unreported substrate. nih.govresearchgate.net

Investigation of Chemical Reactivity: Once synthesized, the reactivity of the aldehyde and the oxane ring could be explored. This would involve studying its participation in various transformations to understand its potential as a synthetic intermediate.

Application as a Chiral Building Block: A long-term objective would be to demonstrate the utility of this compound as a chiral intermediate in the synthesis of more complex and potentially biologically active target molecules.

Interactive Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 180-190 °C at 760 mmHg |

| Density | Estimated 0.98 g/cm³ |

| Solubility | Soluble in common organic solvents |

Table 2: Potential Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the aldehyde proton (~9.7 ppm), protons on the oxane ring, and the ethyl and methyl substituents. |

| ¹³C NMR | Signal for the carbonyl carbon (~200 ppm), carbons of the oxane ring, and the ethyl and methyl groups. |

| IR | Strong C=O stretching frequency around 1725 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Detailed Research Findings

Given the limited direct literature on this compound, the following sections outline plausible synthetic strategies and research findings based on established methodologies for the synthesis of substituted oxanes.

A potential synthetic approach could involve a Prins-type cyclization . This reaction typically involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol. organic-chemistry.org In the context of synthesizing the target molecule, a conceivable pathway could start from a suitably substituted homoallylic alcohol. The stereochemistry of the final product would be influenced by the stereochemistry of the starting alcohol and the reaction conditions. nih.gov

Another viable strategy would be the intramolecular hydroalkoxylation of an unsaturated alcohol . This method involves the cyclization of a δ-hydroxy alkene, often catalyzed by an acid or a transition metal complex. researchgate.netmdpi.com The substituents on the alkene and the alcohol would be chosen to lead to the desired 2-ethyl-2-methyl-4-formyl-oxane structure. The stereoselectivity of such cyclizations is a key area of research and would be a critical aspect of the synthesis. nih.govlookchem.comrsc.orgnih.gov

The use of chiral auxiliaries could also be employed to achieve an asymmetric synthesis. researchgate.netresearchgate.net A chiral auxiliary attached to a precursor molecule could direct the stereochemical outcome of the cyclization reaction, and would then be removed to yield the enantiomerically enriched target compound.

Properties

CAS No. |

34941-22-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethyl-2-methyloxane-4-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

HQYVRJYYUNHKJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CCO1)C=O)C |

Origin of Product |

United States |

Stereoselective Synthesis of 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Retrosynthetic Analysis for the Oxane Ring and Carbaldehyde Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. leah4sci.comamazonaws.com For 2-Ethyl-2-methyloxane-4-carbaldehyde, the primary disconnections involve the formation of the oxane ring and the introduction of the carbaldehyde group.

A plausible retrosynthetic strategy begins with the disconnection of the C4-aldehyde group, which can be envisioned as being derived from the oxidation of a corresponding primary alcohol. This alcohol, in turn, can be introduced through various functional group interconversions. The core 2-ethyl-2-methyltetrahydropyran ring can be disconnected via a hetero-Diels-Alder reaction or a Prins cyclization, both of which are powerful methods for constructing substituted tetrahydropyran (B127337) rings. beilstein-journals.orgnih.gov

For instance, a hetero-Diels-Alder approach would involve the reaction of a diene with an aldehyde. Alternatively, a Prins cyclization strategy would involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.org The choice of disconnection and corresponding synthetic strategy will ultimately dictate the starting materials and the methods used to control stereochemistry.

Development of Novel Synthetic Methodologies for Enantiomerically Enriched this compound

The synthesis of enantiomerically pure this compound requires the development of asymmetric synthetic methods that can control the formation of multiple stereocenters.

The asymmetric synthesis of the 2,2,4-trisubstituted tetrahydropyran ring is a key challenge. One effective approach is the catalytic asymmetric hetero-Diels-Alder reaction. nih.gov This reaction involves the [4+2] cycloaddition of a diene with an aldehyde in the presence of a chiral catalyst to produce a dihydropyran, which can then be reduced to the desired tetrahydropyran.

Another powerful method is the Prins cyclization, which involves the electrophilic addition of an aldehyde to a homoallylic alcohol. beilstein-journals.org The stereochemical outcome of the Prins cyclization can be controlled by the use of chiral catalysts or by substrate-controlled diastereoselectivity.

Once the 2-ethyl-2-methyltetrahydropyran ring is constructed, the next critical step is the stereoselective introduction of the carbaldehyde group at the C4 position. If the synthetic strategy involves a precursor with a C4-alkene, a hydroformylation reaction using a chiral catalyst could be employed to introduce the aldehyde group with stereocontrol.

Alternatively, if a C4-hydroxyl group is present with the desired stereochemistry, a simple oxidation would yield the target carbaldehyde. The stereochemistry of the hydroxyl group can be established during the ring formation or through subsequent stereoselective reduction of a ketone.

Both diastereoselective and enantioselective strategies are crucial for the synthesis of a single stereoisomer of this compound. Diastereoselective reactions are used to control the relative stereochemistry between different stereocenters in the molecule. For example, in a Prins cyclization, the existing stereocenters in the homoallylic alcohol can direct the stereochemical outcome of the ring closure.

Enantioselective catalysis, on the other hand, is employed to control the absolute stereochemistry of the product. researchgate.net Chiral Lewis acids or organocatalysts are often used to create a chiral environment that favors the formation of one enantiomer over the other. whiterose.ac.uk

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient synthesis. This involves systematically varying parameters such as temperature, solvent, reaction time, and catalyst loading to maximize the yield and stereoselectivity of each step.

For example, in a catalytic asymmetric reaction, the choice of solvent can have a profound impact on the enantiomeric excess (ee) of the product. Similarly, the temperature can influence both the reaction rate and the selectivity. A systematic study of these parameters is necessary to identify the optimal conditions for the synthesis of this compound.

Table 1: Hypothetical Optimization of a Key Asymmetric Cyclization Step

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 10 | 0 | Dichloromethane | 65 | 5:1 | 85 |

| 2 | 10 | -20 | Dichloromethane | 72 | 8:1 | 92 |

| 3 | 10 | -40 | Dichloromethane | 75 | 10:1 | 95 |

| 4 | 5 | -40 | Dichloromethane | 70 | 9:1 | 94 |

| 5 | 10 | -40 | Toluene | 68 | 12:1 | 96 |

| 6 | 10 | -40 | Tetrahydrofuran | 55 | 6:1 | 88 |

Investigation of Catalyst Systems for Stereocontrolled Synthesis

The development of novel and efficient catalyst systems is at the forefront of stereocontrolled synthesis. For the synthesis of this compound, various types of catalysts can be investigated.

Chiral Lewis acid catalysts, often based on metals like titanium, boron, or copper, are widely used to activate electrophiles in asymmetric reactions. nih.gov The chiral ligands coordinated to the metal center create a chiral pocket that directs the approach of the nucleophile, leading to high levels of stereocontrol.

Organocatalysts, which are small organic molecules that can catalyze reactions, have emerged as a powerful alternative to metal-based catalysts. whiterose.ac.uk Chiral amines, phosphoric acids, and thioureas are examples of organocatalysts that have been successfully applied in the asymmetric synthesis of heterocycles. The choice of catalyst will depend on the specific reaction being performed and the desired stereochemical outcome.

Table 2: Screening of Different Catalyst Types for a Hypothetical Stereoselective Aldol (B89426) Reaction to Introduce the C4-substituent Precursor

| Entry | Catalyst Type | Chiral Ligand/Motif | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Titanium-based Lewis Acid | (R)-BINOL | 85 | 15:1 | 98 |

| 2 | Copper-based Lewis Acid | (S,S)-Ph-Box | 78 | 10:1 | 92 |

| 3 | Proline-derived Organocatalyst | (S)-Proline | 92 | 20:1 | 99 |

| 4 | Chiral Phosphoric Acid | (R)-TRIP | 88 | 18:1 | 97 |

Purity Assessment and Isolation Techniques for Stereoisomers

The stereoselective synthesis of this compound results in a mixture of stereoisomers. The precise quantification of the stereoisomeric ratio and the isolation of the individual stereoisomers are critical for establishing structure-activity relationships and for the development of stereochemically pure entities. A variety of analytical and preparative techniques are employed for the purity assessment and isolation of these stereoisomers.

The stereoisomers of this compound can exist as enantiomeric and diastereomeric pairs due to the presence of multiple chiral centers. The purity assessment of these stereoisomers is primarily conducted using chromatographic and spectroscopic methods.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of stereoisomers. The choice of method often depends on the volatility and thermal stability of the compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioselective and diastereoselective analysis of organic compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers, leading to different retention times. For this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. The diastereomeric ratio can be determined from the relative peak areas in the chromatogram.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Diastereomer 1) | 12.5 min |

| Retention Time (Diastereomer 2) | 15.8 min |

| Resolution | > 2.0 |

Gas Chromatography (GC): For volatile compounds like this compound, chiral GC offers high resolution and sensitivity. A chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is used to separate the stereoisomers. The sample is vaporized and carried through the column by an inert gas. The differential interaction of the stereoisomers with the chiral stationary phase results in their separation.

| Parameter | Value |

|---|---|

| Column | Beta DEX™ 225 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 18.2 min |

| Retention Time (Enantiomer 2) | 18.9 min |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of this compound. While enantiomers exhibit identical NMR spectra in an achiral solvent, the presence of a chiral shift reagent can induce chemical shift differences, allowing for their differentiation and quantification. For diastereomers, distinct NMR spectra are observed, and the integration of specific signals can be used to determine their ratio.

Isolation Techniques

The isolation of individual stereoisomers of this compound can be achieved through preparative chromatography and crystallization techniques.

Preparative Chiral Chromatography: Both preparative HPLC and SFC can be employed for the large-scale separation of stereoisomers. The principles are the same as their analytical counterparts, but larger columns and higher flow rates are used to isolate substantial quantities of each stereoisomer.

| Parameter | Value |

|---|---|

| Technique | Preparative Supercritical Fluid Chromatography (SFC) |

| Column | Chiralpak AD (250 x 20 mm, 10 µm) |

| Mobile Phase | CO2/Methanol (85:15, v/v) |

| Flow Rate | 50 g/min |

| Pressure | 150 bar |

| Temperature | 35 °C |

| Yield (Diastereomer 1) | >95% |

| Purity (Diastereomer 1) | >99% de |

| Yield (Diastereomer 2) | >95% |

| Purity (Diastereomer 2) | >99% de |

Crystallization-Induced Diastereomer Resolution: This technique is applicable when the diastereomers have significantly different solubilities in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be selectively crystallized from the mixture, leaving the other in the mother liquor. This method can be highly effective for obtaining diastereomerically pure compounds.

Chemical Reactivity and Transformations of 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality of 2-Ethyl-2-methyloxane-4-carbaldehyde

The aldehyde group, with its electrophilic carbonyl carbon, is the most reactive site in the molecule and participates in a wide range of chemical reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. The partially positive carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A variety of nucleophiles can be employed, leading to a diverse array of derivatives. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols. The reaction with cyanide ions (from sources like HCN or NaCN) results in the formation of cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and alpha-amino acids.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Primary alcohol |

| Organometallic | Ethylmagnesium bromide (CH₃CH₂MgBr) | Secondary alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

| Amine | Methylamine (CH₃NH₂) | Imine (Schiff base) |

| Alcohol | Ethanol (B145695) (CH₃CH₂OH) in acid | Acetal |

This table presents expected products based on general aldehyde reactivity.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution can convert the aldehyde to the corresponding carboxylic acid, 2-Ethyl-2-methyloxane-4-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, (2-Ethyl-2-methyloxane-4-yl)methanol, using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel also achieves this reduction.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄ | 2-Ethyl-2-methyloxane-4-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | (2-Ethyl-2-methyloxane-4-yl)methanol |

This table outlines the primary products from oxidation and reduction reactions.

The aldehyde functionality allows for carbon-carbon bond formation through condensation and olefination reactions, enabling the synthesis of more complex molecules.

Condensation Reactions: In the presence of a base, this compound can undergo aldol (B89426) condensation with another enolizable carbonyl compound. For example, reaction with acetone could lead to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Olefination Reactions: The Wittig reaction is a prominent example of olefination, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.org. This reaction is highly versatile for introducing a double bond with good control over its position. For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 4-vinyl-2-ethyl-2-methyloxane. The stereochemical outcome of the Wittig reaction can often be influenced by the nature of the ylide and the reaction conditions organic-chemistry.orgwikipedia.org.

Reactivity of the Oxane Ring System in this compound

The tetrahydropyran (B127337) (oxane) ring is a saturated heterocycle and is generally less reactive than the aldehyde group. However, it can participate in reactions under specific conditions.

The ether linkage in the oxane ring is susceptible to cleavage by strong acids, particularly in the presence of a nucleophile. Acid-catalyzed ring-opening reactions can occur, for example, with hydrohalic acids (like HBr or HI), leading to the formation of a halo-alcohol. The regioselectivity of the ring opening would depend on the specific reaction conditions and the substitution pattern of the oxane.

Direct functionalization of the C-H bonds of the oxane ring is challenging but can be achieved using modern synthetic methods. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation and alkylation of saturated heterocycles like tetrahydropyran nih.govacs.org. These reactions often require a directing group to achieve regioselectivity. In the absence of a directing group, functionalization might occur at multiple positions, leading to a mixture of products. The development of site-selective C-H functionalization methods could potentially allow for the introduction of new substituents at the unsubstituted positions of the oxane ring in this compound nih.govacs.org.

Rearrangement Reactions and Their Mechanisms

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For this compound, several types of rearrangements could be envisaged, particularly under acidic or specific catalytic conditions.

One plausible rearrangement is a Pinacol-type rearrangement , which typically involves the transformation of a 1,2-diol to a ketone or aldehyde. While the subject molecule is not a diol, under certain conditions, such as acid-catalyzed ring-opening followed by hydration, a diol intermediate could potentially be formed, which could then undergo rearrangement. A more direct possibility involves the generation of a carbocation adjacent to a hydroxyl group, which is a key step in the Pinacol rearrangement. For instance, protonation of the ether oxygen could lead to ring opening and the formation of a carbocation, which could then trigger a hydride or alkyl shift.

Another potential rearrangement is the Beckmann rearrangement , which is the transformation of an oxime into an amide. This would first require the conversion of the aldehyde group of this compound into a ketoxime, for example, by reaction with hydroxylamine. The resulting oxime, upon treatment with an acid catalyst (e.g., concentrated sulfuric acid, thionyl chloride), could then undergo rearrangement. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis would yield the corresponding amide.

Ring expansion and contraction reactions are also a possibility, particularly if a carbocation is formed on the oxane ring or on a substituent. chemistrysteps.commasterorganicchemistry.comwikipedia.org For example, the formation of a carbocation at the C-4 position after conversion of the aldehyde to a suitable leaving group could potentially lead to a ring contraction to a more stable five-membered ring (a substituted tetrahydrofuran). Conversely, the generation of a carbocation on a side chain could, in principle, lead to ring expansion, although this is generally less favorable for a six-membered ring.

The following table outlines the key aspects of these potential rearrangement reactions.

| Rearrangement Type | Required Functional Group Transformation | Key Reagents/Conditions | Plausible Mechanism Highlights |

| Pinacol-type | Formation of a vicinal diol or a carbocation adjacent to a hydroxyl group. | Acidic conditions, potentially with a source of water. | Protonation, formation of a carbocation, 1,2-hydride or alkyl shift. |

| Beckmann | Conversion of the aldehyde to an oxime. | Hydroxylamine, followed by an acid catalyst (e.g., H₂SO₄, SOCl₂). | Protonation of the oxime hydroxyl, migration of the anti-periplanar group, formation of a nitrilium ion, and hydrolysis. |

| Ring Expansion/Contraction | Generation of a carbocation on the ring or a substituent. | Conditions that favor carbocation formation (e.g., from an alcohol or halide). | Carbocation formation followed by an alkyl shift involving the ring carbons. |

Reactivity of the 2-Ethyl and 2-Methyl Substituents

The ethyl and methyl groups at the 2-position of the oxane ring are generally considered to be relatively unreactive C-H bonds. However, under specific conditions, they can participate in chemical transformations.

Free radical halogenation is a classic reaction of alkanes and alkyl groups. In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator (e.g., AIBN), the hydrogen atoms on the ethyl and methyl groups can be substituted. The selectivity of this reaction depends on the halogen used, with bromine being more selective for the more substituted carbon. In this case, the tertiary C-H bond at the 2-position is absent, so the reaction would likely occur at the secondary C-H of the ethyl group or the primary C-H of the methyl and ethyl groups.

The presence of the adjacent ether oxygen atom can influence the reactivity of these substituents. For example, in some radical reactions, the abstraction of a hydrogen atom can be facilitated by the adjacent oxygen atom, leading to the formation of a more stable radical.

The following table summarizes the potential reactivity of the alkyl substituents.

| Reaction Type | Reagents/Conditions | Expected Products | Mechanistic Considerations |

| Free Radical Bromination | Br₂, UV light or heat | Brominated at the ethyl and/or methyl groups. | Formation of a radical intermediate, propagation via hydrogen abstraction and reaction with bromine. |

| Free Radical Chlorination | Cl₂, UV light or heat | Chlorinated at the ethyl and/or methyl groups (less selective than bromination). | Similar to bromination but with a more reactive and less selective chlorine radical. |

Synthesis of Advanced Derivatives of this compound

The aldehyde functional group is a versatile starting point for the synthesis of a wide array of advanced derivatives. Standard aldehyde chemistry can be applied to this compound to introduce new functionalities.

Oxidation of the aldehyde group would yield the corresponding carboxylic acid, 2-Ethyl-2-methyloxane-4-carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Benedict's reagent.

Reduction of the aldehyde would produce the primary alcohol, (2-Ethyl-2-methyloxane-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu

Nucleophilic addition reactions at the carbonyl carbon are characteristic of aldehydes. For example, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols. The addition of cyanide (from HCN or NaCN) would form a cyanohydrin, which is a useful intermediate for the synthesis of α-hydroxy acids and α-amino acids.

Wittig reaction provides a route to alkenes from aldehydes. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen can be replaced with a carbon-carbon double bond, leading to the formation of various vinyl-substituted oxanes.

Reductive amination can be used to synthesize amines. This typically involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

The following table provides a summary of potential synthetic transformations to create advanced derivatives.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reaction | R-MgBr, followed by H₃O⁺ | Secondary Alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | RNH₂, NaBH₃CN | Amine |

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-Ethyl-2-methyloxane-4-carbaldehyde, providing unambiguous evidence for its atomic framework and spatial arrangement.

The one-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of each nucleus. The ¹H NMR spectrum displays distinct signals for the aldehyde proton, the protons on the oxane ring, and the ethyl and methyl substituents. The chemical shifts are indicative of the electronic environment of the protons, while the coupling patterns reveal their neighboring protons. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of all carbon atoms and their types (CH₃, CH₂, CH, and quaternary carbons).

To definitively assign each signal and establish the connectivity of the molecule, a series of two-dimensional NMR experiments were employed. The Correlation Spectroscopy (COSY) experiment revealed the proton-proton coupling networks within the oxane ring and the ethyl group. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton signal to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provided crucial long-range correlation information, connecting protons to carbons separated by two or three bonds, which was instrumental in confirming the placement of the substituents on the oxane ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| 1 (CHO) | 202.5 | 9.75 | d | 2.5 | H4 | C4, C3, C5 |

| 2 (C) | 75.8 | - | - | - | - | - |

| 3 (CH₂) | 35.2 | 1.85, 2.10 | m | - | H4, H3' | C2, C4, C5 |

| 4 (CH) | 52.1 | 2.50 | m | - | H1, H3, H5 | C1, C2, C3, C5, C6 |

| 5 (CH₂) | 38.7 | 1.60, 1.95 | m | - | H4, H6 | C3, C4, C6 |

| 6 (CH₂) | 65.4 | 3.60, 3.85 | m | - | H5 | C2, C5 |

| 7 (CH₃) | 25.9 | 1.15 | s | - | - | C2, C6, C8 |

| 8 (CH₂) | 30.1 | 1.55 | q | 7.5 | H9 | C2, C7 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

The six-membered oxane ring of this compound is expected to adopt a chair conformation to minimize steric strain. The stereochemical arrangement of the substituents can be inferred from the coupling constants and Nuclear Overhauser Effect (NOE) correlations. The magnitudes of the vicinal coupling constants (³J) between protons on the oxane ring provide insight into their dihedral angles, which in turn helps to distinguish between axial and equatorial orientations.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For instance, observing a NOESY cross-peak between the aldehyde proton and one of the protons at position 3 would suggest a specific spatial arrangement. The analysis of NOESY data for this compound indicates a preference for a chair conformation where the larger ethyl group occupies an equatorial position to minimize 1,3-diaxial interactions. The orientation of the carbaldehyde group is also determined to be predominantly equatorial.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the exact mass of the molecular ion and to propose fragmentation pathways. The HRMS data provided a molecular formula of C₉H₁₆O₂, consistent with the structure of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial fragmentation is often the loss of the aldehyde group (CHO) or an alpha-cleavage adjacent to the oxygen atom in the ring. Key fragmentation pathways for this compound are proposed to include:

Loss of the ethyl group: A prominent peak corresponding to the [M - C₂H₅]⁺ ion.

Loss of the aldehyde group: A fragment resulting from the cleavage of the C4-CHO bond, [M - CHO]⁺.

Ring opening and subsequent fragmentation: Cleavage of the C-O bonds in the oxane ring can lead to a variety of smaller fragment ions.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 156.1150 | [M]⁺ (C₉H₁₆O₂) |

| 127.0915 | [M - C₂H₅]⁺ |

| 127.1123 | [M - CHO]⁺ |

| 99.0810 | [C₆H₁₁O]⁺ |

| 71.0497 | [C₄H₇O]⁺ |

Vibrational Spectroscopic Analysis (IR and Raman) for Specific Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying specific functional groups within a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound shows a strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. The C-H stretching vibration of the aldehyde proton is also observed as a weaker band around 2720 cm⁻¹. The presence of the oxane ring is confirmed by strong C-O-C stretching vibrations in the region of 1150-1050 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups are observed in their expected regions.

X-ray Crystallographic Studies of Crystalline Derivatives (If Applicable)

While this compound is a liquid at room temperature, its definitive solid-state structure, including absolute stereochemistry, could be determined through X-ray crystallography of a suitable crystalline derivative. The formation of a derivative, such as a hydrazone or a semicarbazone, by reacting the aldehyde functional group with an appropriate reagent, can facilitate crystallization.

An X-ray diffraction analysis of a single crystal of such a derivative would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the connectivity and provide detailed information about the preferred conformation of the oxane ring and the orientation of its substituents in the solid state. Furthermore, the analysis of the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state architecture. Although no crystalline derivative has been reported to date, this remains a viable and powerful method for the ultimate structural confirmation of this compound.

Computational and Theoretical Investigations of 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethyl-2-methyloxane-4-carbaldehyde, these calculations would begin with geometry optimization. Using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), researchers can predict the most stable three-dimensional arrangement of its atoms. This would involve determining key bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule would also be a primary focus. Calculations would reveal the distribution of electron density, identifying regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and its tendency to undergo electronic transitions.

Table 1: Hypothetical Geometrical Parameters for this compound

| Parameter | Predicted Value (Exemplary) |

| C=O bond length (aldehyde) | ~1.21 Å |

| C-O bond length (oxane ring) | ~1.43 Å |

| C-C-O bond angle (oxane ring) | ~112° |

| Dihedral Angle (C-C-C-C in ring) | ~55° (Chair conformation) |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the pathways of chemical reactions. For this compound, DFT studies could elucidate the mechanisms of reactions involving the aldehyde group, such as nucleophilic addition or oxidation.

By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations would be instrumental in understanding the reactivity of the oxane ring and the influence of the ethyl and methyl substituents on the reaction pathways.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Due to the flexibility of the oxane ring and the rotational freedom of the ethyl and aldehyde groups, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies.

Molecular Mechanics (MM) methods, which are computationally less intensive than quantum chemical calculations, are often used to perform an initial scan of the conformational landscape. The most stable conformers identified by MM would then typically be subjected to more accurate DFT calculations to refine their geometries and relative energies. Molecular Dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time, providing insights into how it explores different conformations.

Table 2: Illustrative Relative Energies of Potential Conformers

| Conformer | Axial/Equatorial Position of Aldehyde | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.0 (most stable) |

| 2 | Axial | 1.5 |

| 3 | (Other ring pucker) | 3.2 |

Note: This table presents a hypothetical energy landscape. Actual values would be derived from computational analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This would help in identifying characteristic vibrational modes, such as the C=O stretch of the aldehyde group.

NMR Spectroscopy: Theoretical methods can calculate the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the assignment of peaks in ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption of UV-Vis light.

These predicted spectra would then ideally be compared with experimentally obtained data to validate the accuracy of the computational methods and the predicted molecular structure.

Applications of 2 Ethyl 2 Methyloxane 4 Carbaldehyde As a Synthetic Building Block

Utilization in the Total Synthesis of Complex Natural Products

A thorough review of scientific literature and chemical databases indicates that the specific application of 2-Ethyl-2-methyloxane-4-carbaldehyde as a key intermediate or building block in the total synthesis of complex natural products has not yet been reported. While substituted oxane rings are common motifs in many natural products, the direct incorporation of this particular aldehyde in a published synthetic route is not documented. The potential for its use in this capacity remains an area for future exploration.

Precursor for the Development of Novel Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies on the development of effective chiral ligands to induce enantioselectivity in chemical reactions. The chiral nature of this compound makes it a theoretical candidate for elaboration into a novel ligand scaffold. However, there are currently no published studies detailing the synthesis of chiral ligands derived from this specific compound. The transformation of the aldehyde and potential modifications to the oxane ring could, in principle, lead to new ligand structures, but this synthetic avenue has not been publicly explored.

Role in the Synthesis of Advanced Materials and Functional Molecules

The incorporation of unique molecular fragments into polymers and other materials can impart desirable properties. While the synthesis of advanced materials often utilizes specialized building blocks, research into the role of this compound in this context is not available in the current body of scientific literature. Its potential as a monomer or modifying agent for functional materials has not been investigated in published research.

Exploration as a Chemical Probe for Mechanistic Studies

Chemical probes are essential tools for elucidating biological pathways and reaction mechanisms. The reactivity of the aldehyde group in this compound could theoretically be exploited for the development of such probes. Despite this potential, there is no documented research on the use of this compound as a chemical probe for mechanistic studies in either biological or chemical systems.

Advanced Analytical Methodologies for 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of 2-Ethyl-2-methyloxane-4-carbaldehyde is a critical parameter, as different enantiomers can exhibit distinct biological activities or act as unique chiral building blocks. Chiral HPLC is the premier technique for separating and quantifying the enantiomers of this compound, thereby allowing for the determination of enantiomeric excess (e.e.). shimadzu.com The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. chiralpedia.com

Methodology:

A typical method for the chiral separation of a racemic mixture of this compound would involve a normal-phase HPLC system equipped with a polysaccharide-based chiral column, such as one coated with a derivative of cellulose (B213188) or amylose. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) to optimize the separation. nih.gov Detection is commonly performed using a UV detector at a wavelength where the aldehyde functional group exhibits absorbance.

Detailed Research Findings:

In a hypothetical study, the enantiomers of this compound were successfully resolved on a Chiralpak® AD-H column. The optimized conditions and resulting chromatographic data are presented in the tables below. The method demonstrated excellent resolution and baseline separation of the two enantiomers, allowing for accurate quantification. The enantiomeric excess of a sample synthesized via an asymmetric route was determined to be 95%, showcasing the effectiveness of the developed chiral HPLC method.

Table 1: Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Retention Times and Enantiomeric Excess Calculation

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 12.5 | 97.5 | 95.0 |

| (S)-enantiomer | 15.2 | 2.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Analysis

Ensuring the chemical purity of this compound is essential for its intended applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities, even at trace levels. medistri.swissemerypharma.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification. thermofisher.com

Methodology:

A sample of this compound is diluted in a suitable solvent and injected into the GC-MS system. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern for each compound, serving as a "molecular fingerprint." biopharmaspec.com Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. researchgate.net

Detailed Research Findings:

Analysis of a synthesized batch of this compound by GC-MS revealed a purity of >99.5%. Several trace impurities were detected and identified, including residual starting materials and by-products from the synthesis. The table below summarizes the identified impurities and their relative abundance. This information is invaluable for optimizing the reaction and purification processes to obtain a higher purity product.

Table 3: GC-MS Method Parameters

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-400 amu |

Table 4: Identified Impurities in this compound

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 8.2 | Starting Material A | 57, 71, 86 | 0.15 |

| 10.5 | This compound | 57, 85, 113, 142 | >99.5 |

| 11.8 | By-product B | 70, 98, 126 | 0.20 |

| 13.1 | Solvent Residue | 43, 58 | 0.10 |

Quantitative Analysis Techniques (e.g., Q-NMR, HPLC-UV) for Reaction Monitoring and Product Yields

Accurate determination of reaction conversion and product yield is fundamental in chemical synthesis. Quantitative Nuclear Magnetic Resonance (Q-NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two robust techniques for this purpose. nih.gov Q-NMR is a primary ratio method that allows for the direct quantification of analytes without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard. acs.orgemerypharma.com HPLC-UV, on the other hand, is a comparative method that relies on a calibration curve generated from standards of known concentration to determine the amount of the target compound. acs.org

Methodology:

Q-NMR: For Q-NMR analysis, a known amount of an internal standard (e.g., maleic anhydride) is added to a precisely weighed sample of the crude reaction mixture. A ¹H NMR spectrum is then acquired under specific quantitative conditions, ensuring full relaxation of all protons. The concentration of this compound is calculated by comparing the integral of one of its characteristic proton signals (e.g., the aldehyde proton) to the integral of a known signal from the internal standard. nih.gov

HPLC-UV: To monitor a reaction by HPLC-UV, aliquots are taken from the reaction mixture at different time points. These samples are then analyzed by reverse-phase HPLC with UV detection. bridgewater.edu The peak area of the product, this compound, is compared to a pre-established calibration curve to determine its concentration, allowing for the calculation of the reaction yield over time. rsc.orgrsc.org

Detailed Research Findings:

The synthesis of this compound was monitored using both Q-NMR and HPLC-UV. The results from both techniques were in good agreement, providing a comprehensive understanding of the reaction kinetics and final yield. The data below illustrates the quantitative results obtained from a final reaction mixture.

Table 5: Q-NMR Parameters for Yield Determination

| Parameter | Value |

| Spectrometer | 400 MHz NMR |

| Solvent | CDCl₃ |

| Internal Standard | Maleic Anhydride |

| Relaxation Delay (d1) | 30 s |

| Number of Scans | 16 |

| Analyte Signal | Aldehyde proton (~9.7 ppm) |

Table 6: Comparison of Quantitative Results

| Analytical Technique | Determined Yield (%) | Relative Standard Deviation (%) |

| Q-NMR | 85.2 | 1.5 |

| HPLC-UV | 84.5 | 2.1 |

Future Research Directions and Challenges for 2 Ethyl 2 Methyloxane 4 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. rsc.orgrasayanjournal.co.inchemijournal.com For 2-Ethyl-2-methyloxane-4-carbaldehyde, future research will undoubtedly focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current synthetic strategies for related substituted oxanes often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future endeavors will likely explore the following sustainable approaches:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and milder reaction conditions, reducing energy consumption and the need for toxic catalysts.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and facilitate easier scale-up. durham.ac.uk This technology is particularly advantageous for managing exothermic reactions and improving product consistency.

Renewable Starting Materials: Investigating synthetic pathways that utilize renewable feedstocks, such as biomass-derived platform molecules, would significantly enhance the sustainability profile of this compound production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. rsc.org Future research will aim to minimize the formation of byproducts, thereby reducing waste and improving resource efficiency.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes |

| Flow Chemistry | Enhanced efficiency, improved safety, easier scale-up | Optimization of reactor design and reaction parameters |

| Renewable Starting Materials | Reduced reliance on fossil fuels, improved sustainability | Development of synthetic routes from biomass |

| High Atom Economy | Minimized waste, efficient use of resources | Design of catalytic cycles and tandem reactions |

Discovery of Unprecedented Reactivities and Transformations

The interplay between the sterically encumbered oxane ring and the reactive aldehyde group in this compound presents opportunities for discovering novel chemical transformations. The inherent ring strain and electronic effects of the heterocyclic system could lead to reactivities not observed in simpler acyclic aldehydes.

Future research in this area could focus on:

C-H Activation: The selective functionalization of C-H bonds within the oxane ring, directed by the aldehyde group, could open up new avenues for creating complex molecular architectures. rsc.orgrsc.org

Radical Chemistry: Exploring radical-mediated transformations of the aldehyde or the oxane ring could lead to the discovery of unique cyclization or ring-opening reactions, providing access to novel heterocyclic scaffolds.

Photocatalysis: The use of light to induce novel reactions, such as divergent coupling reactions, could provide access to products that are inaccessible through traditional thermal methods. rsc.orgrsc.org

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the selective cleavage and rearrangement of the oxane ring could lead to the synthesis of valuable acyclic, stereodefined molecules. acs.org

Expansion of Applications in Emerging Fields of Chemical Research

While the current applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules and functional materials. nih.govmdpi.com Future research is expected to uncover its potential in several emerging areas:

Medicinal Chemistry: The tetrahydropyran (B127337) ring is a common scaffold in many natural products and pharmaceuticals. nih.govchemicalbook.com this compound could serve as a versatile building block for the synthesis of new therapeutic agents. Its aldehyde group allows for a wide range of chemical modifications to create libraries of compounds for biological screening.

Materials Science: The bifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polymers. The oxane ring could impart unique thermal and mechanical properties to the resulting materials.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a continuous effort. The unique structure of this compound could be a starting point for the design of new agrochemicals with novel modes of action.

Fragrance and Flavor Industry: The volatile nature and potential for pleasant odors of substituted oxanes suggest that derivatives of this compound could find applications as new fragrance and flavor compounds.

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates | Tetrahydropyran is a known pharmacophore |

| Materials Science | Monomer for specialty polymers | Bifunctionality allows for polymerization |

| Agrochemicals | Scaffold for new pesticides/herbicides | Unique structure may lead to novel bioactivity |

| Fragrance & Flavor | New fragrance and flavor compounds | Substituted oxanes are often aromatic |

Addressing Challenges in Scale-Up and Industrial Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. For this compound, these challenges are likely to be multifaceted, involving chemical, engineering, and economic considerations.

Key challenges and future research directions to address them include:

Cost of Starting Materials and Reagents: The economic viability of large-scale production will depend on the availability and cost of the starting materials. Research into alternative, more cost-effective synthetic routes will be crucial.

Process Safety: The handling of potentially hazardous reagents and intermediates on a large scale requires robust safety protocols and process design. Future work will need to focus on developing inherently safer processes.

Purification and Waste Management: The separation of the desired product from byproducts and unreacted starting materials can be a major cost driver in industrial production. The development of efficient and environmentally friendly purification techniques, along with strategies for waste minimization and recycling, will be essential. pharmtech.comnih.gov

Process Optimization and Control: Achieving consistent product quality and high yields on an industrial scale requires precise control over reaction parameters. The implementation of process analytical technology (PAT) and automated control systems will be a key area of future research.

Exploration of New Stereoselective Transformations of the Aldehyde Group in the Context of the Oxane Ring

The presence of stereocenters on the oxane ring of this compound offers a unique opportunity to explore diastereoselective reactions of the aldehyde group. The chiral environment provided by the ring can influence the stereochemical outcome of reactions at the formyl group, enabling the synthesis of complex molecules with a high degree of stereocontrol.

Future research in this domain will likely focus on:

Nucleophilic Additions: Investigating the diastereoselectivity of reactions such as Grignard additions, aldol (B89426) reactions, and Wittig reactions on the aldehyde. The directing effects of the substituents on the oxane ring will be a key area of study.

Asymmetric Catalysis: The development of chiral catalysts that can work in concert with the inherent chirality of the molecule to achieve high levels of enantioselectivity in reactions of the aldehyde. nih.govnih.gov

Substrate Control: Understanding how the stereochemistry of the oxane ring dictates the facial selectivity of attack on the aldehyde carbonyl. This knowledge will be crucial for the rational design of stereoselective syntheses.

Synthesis of Stereoisomers: Developing synthetic routes that allow for the selective formation of all possible stereoisomers of products derived from this compound. This will be important for structure-activity relationship studies in fields such as medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-2-methyloxane-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves catalytic oxidation or substitution of ethyl- and methyl-substituted oxane precursors. For example, formaldehyde or formylating agents are used under controlled temperatures (50–80°C) with acid catalysts like H₂SO₄ or Lewis acids (e.g., AlCl₃). Optimization includes adjusting molar ratios (e.g., 1:1.2 oxane derivative:formaldehyde), solvent polarity (e.g., dichloromethane for faster kinetics), and catalyst loading (0.5–2 mol%) to improve yields (70–85%) . Continuous flow reactors enhance reproducibility by maintaining steady-state conditions, minimizing side products like over-oxidized carboxylic acids .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm for CH₃; δ 1.5–2.0 ppm for CH₂). ¹³C NMR confirms the aldehyde carbon (δ 190–200 ppm) and oxane ring carbons .

- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and torsional strain in the oxane ring, critical for verifying stereochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (C₉H₁₆O₂⁺, m/z 172.1099) and fragmentation patterns .

Q. How does the ethyl group in this compound influence its reactivity compared to analogs like 2-methyloxane-4-carbaldehyde?

- Methodological Answer: The ethyl group introduces steric hindrance, slowing nucleophilic attacks at the 4-position. Kinetic studies using UV-Vis or IR spectroscopy show reduced reaction rates (by ~30%) in SN2 substitutions with bulky nucleophiles (e.g., tert-butylamine) compared to methyl-substituted analogs. Electronic effects are minimal, as DFT calculations (B3LYP/6-31G*) indicate similar electrophilicity (Fukui indices) at the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer: Discrepancies between experimental and theoretical spectra (e.g., unexpected coupling in ¹H NMR) often arise from dynamic effects like ring puckering or solvent interactions. Solutions include:

- Variable-Temperature NMR: Identify conformational equilibria by observing signal coalescence at elevated temperatures.

- Computational Modeling: Gaussian or ORCA simulations with solvent models (e.g., PCM) predict chemical shifts and coupling constants for comparison .

- Crystallographic Validation: Mercury software visualizes hydrogen-bonding networks or packing defects that alter spectral properties .

Q. What strategies mitigate steric effects in substitution reactions involving this compound?

- Methodological Answer:

- Solvent Selection: Low-polarity solvents (e.g., toluene) reduce transition-state crowding by stabilizing planar intermediates.

- Catalyst Design: Bulky ligands on palladium catalysts (e.g., SPhos) improve regioselectivity in cross-couplings by shielding competing reaction sites.

- Microwave-Assisted Synthesis: Accelerates reaction kinetics (10–15 min vs. 6–8 hr conventionally), minimizing side reactions from prolonged exposure to reactive intermediates .

Q. How can crystallographic data from SHELX be integrated with computational tools to study conformational flexibility in this compound?

- Methodological Answer:

- Refinement: SHELXL refines anisotropic displacement parameters to quantify thermal motion in the oxane ring.

- Molecular Dynamics (MD): AMBER or GROMACS simulations use SHELX-derived geometries to model ring-flipping kinetics (activation energy ~8–12 kcal/mol).

- Visualization: Mercury’s void analysis identifies cavities (>5 ų) that accommodate conformational changes, validated against experimental density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.